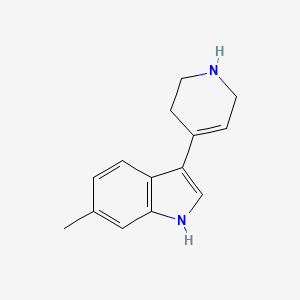

6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Übersicht

Beschreibung

“6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is a complex organic compound that contains an indole group and a tetrahydropyridine group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Tetrahydropyridine is a six-membered ring with one nitrogen atom and four hydrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring and the tetrahydropyridine ring in separate steps, followed by a coupling reaction. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and tetrahydropyridine rings. The 6-methyl group on the indole ring and the 4-position of the tetrahydropyridine ring would likely have significant effects on the compound’s chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and tetrahydropyridine rings. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions at the 2- and 3-positions. The tetrahydropyridine ring can participate in a variety of reactions, including reductions and oxidations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole and tetrahydropyridine rings could affect its solubility, melting point, and boiling point. The exact properties would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

5-HT6 Receptor Agonism and Antagonism

- Agonism and Binding Affinity: Research on 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, including the 5-chloro-2-methyl variant, has shown significant activity as 5-HT6 receptor agonists. One potent agonist demonstrated an IC50 of 7.4 nM in 3H-LSD binding and an EC50 of 1.0 nM in functional assays for cyclic AMP production (Mattsson et al., 2005).

- Structure-Activity Relationship: Further investigation into the structure-activity relationship (SAR) of these compounds, particularly focusing on substitutions at the indole N(1)-, 2- and 5-positions, indicated their influence on affinity and intrinsic activity at 5-HT6 receptors. Specific structural requirements were identified for potent 5-HT6 receptor agonist properties, including an unsubstituted indole N(1), a 2-methyl alkyl group, and halogen substituents in the indole 5-position (Mattsson et al., 2013).

Synthesis and Chemical Transformations

- Reactions of 4-(indol-2-ylcarbonyl)-, 4-(indol-3-ylcarbonyl and 4-(indol-3-ylmethyl)-1,2,5,6-tetrahydro-1-methylpyridines: Research explored the synthesis and reactions of various tetrahydropyridin-4-yl ketones and their transformation, shedding light on the versatility of these compounds in synthetic chemistry (Martinez et al., 1984).

Other Applications

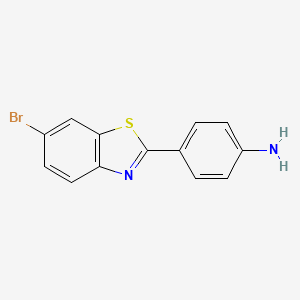

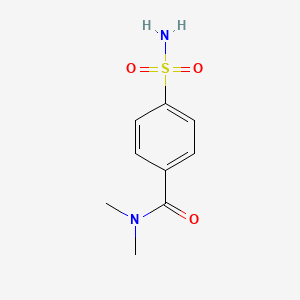

- N1-Arylsulfonyl Derivatives as Antagonists: A series of N(1)-arylsulfonyl derivatives were synthesized, showing high affinity for the 5-HT(6) receptor. Two analogs demonstrated significant antagonistic activity against adenylate cyclase production (Cole et al., 2005).

- Fe3O4 Magnetic Nanoparticles in Synthesis: Fe3O4 magnetic nanoparticles were effectively utilized as catalysts for the synthesis of various indole derivatives, highlighting an environmentally friendly approach in chemical synthesis (Rostami et al., 2018).

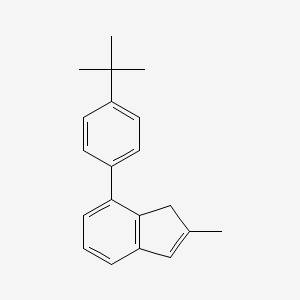

- HIV-1 Attachment Inhibitors: Efforts to improve oral bioavailability of a tetrazole-containing derivative for inhibiting HIV-1 attachment involved assessing various prodrug approaches. This highlighted the potential medicinal chemistry applications of these compounds (Yeung et al., 2013).

Safety and Hazards

Zukünftige Richtungen

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. It could also be interesting to study derivatives of this compound, where different groups are attached to the indole or tetrahydropyridine rings .

Wirkmechanismus

Target of Action

The primary targets of the compound “6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” are currently unknown. This compound is a heterocyclic compound , a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, antifungal, antiallergic, antibacterial, anti-HIV, antiviral, and anti-convulsant effects . .

Mode of Action

As a heterocyclic compound, it may interact with various biological targets, leading to changes in cellular processes . .

Result of Action

As a heterocyclic compound, it may have a variety of biological activities

Eigenschaften

IUPAC Name |

6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-10-2-3-12-13(9-16-14(12)8-10)11-4-6-15-7-5-11/h2-4,8-9,15-16H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUXMIDTUTXWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C3=CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439607 | |

| Record name | 6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

CAS RN |

139774-14-4 | |

| Record name | 6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

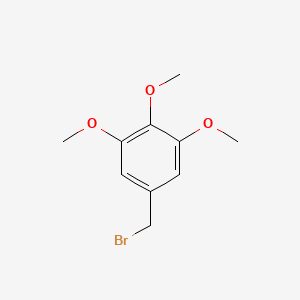

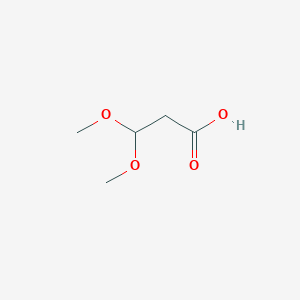

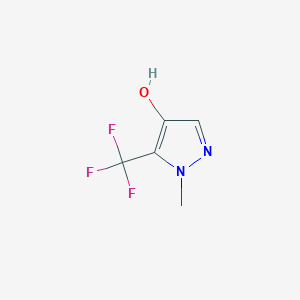

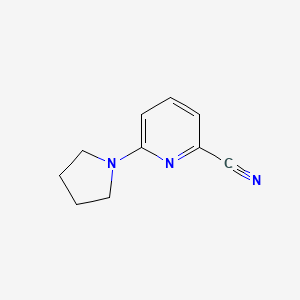

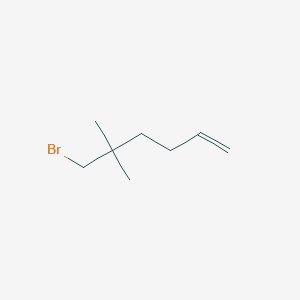

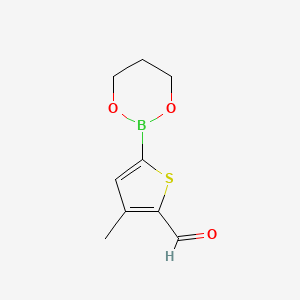

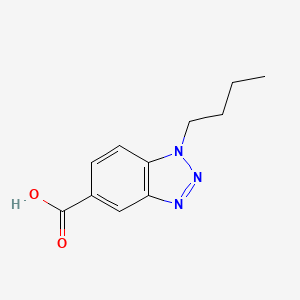

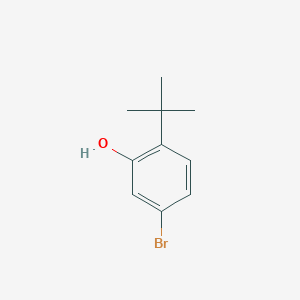

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Aminoethylamino)ethoxy]ethanol](/img/structure/B1279304.png)

![8-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1279313.png)

![5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1279317.png)